4-(4-Methylphenyl)-2-phenylphthalazin-1-one

VEGFR-2 Kinase Inhibition Anticancer

4-(4-Methylphenyl)-2-phenylphthalazin-1-one (CAS 57709-75-8) is a rationally differentiated phthalazinone scaffold. Its 2-phenyl and 4-tolyl substituents are scientifically validated to be critical for nanomolar VEGFR-2 inhibition, potent PARP-1 engagement, and high-affinity alpha1-AR ligand activity. Unlike generic analogs, this precise substitution pattern is essential for SAR reproducibility. With a calculated LogP of ~4.2, it offers a strategic advantage for designing CNS-penetrant kinase inhibitors. Procure this exact scaffold to accelerate your medicinal chemistry program with confidence.

Molecular Formula C21H16N2O
Molecular Weight 312.4 g/mol
CAS No. 57709-75-8
Cat. No. B1608337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)-2-phenylphthalazin-1-one
CAS57709-75-8
Molecular FormulaC21H16N2O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C21H16N2O/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)21(24)23(22-20)17-7-3-2-4-8-17/h2-14H,1H3
InChIKeyCBTVLLOUYLFHAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: 4-(4-Methylphenyl)-2-phenylphthalazin-1-one (CAS 57709-75-8) for Advanced Research and Procurement


4-(4-Methylphenyl)-2-phenylphthalazin-1-one (CAS 57709-75-8) is a synthetic heterocyclic compound within the phthalazinone class, characterized by a 4-tolyl and a 2-phenyl substitution pattern on the phthalazinone core [1]. This specific structural configuration differentiates it from other phthalazinones, serving as a key intermediate or a foundational pharmacophore in the synthesis of derivatives targeting kinases and G protein-coupled receptors (GPCRs) [2][3]. Its procurement is typically intended for advanced medicinal chemistry and SAR exploration rather than as a final therapeutic agent.

Why Generic Substitution is Not Advisable for 4-(4-Methylphenyl)-2-phenylphthalazin-1-one (CAS 57709-75-8)


Substituting 4-(4-Methylphenyl)-2-phenylphthalazin-1-one with a generic phthalazinone analog is not scientifically justifiable due to the profound impact of its specific 2-phenyl and 4-tolyl groups on target engagement and physiochemical properties. Literature demonstrates that even minor modifications to the phthalazinone core, particularly at the 2- and 4-positions, result in significant variations in potency and selectivity [1]. For instance, the presence of a 2-phenyl group is crucial for modulating interactions with targets like VEGFR-2 and PARP-1, as highlighted in SAR studies where its absence or alteration leads to decreased or altered biological activity [2][3]. Therefore, the precise substitution pattern of this compound is essential for the reproducibility of research findings and the validity of structure-activity relationship (SAR) campaigns.

Quantitative Differentiation of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one (CAS 57709-75-8) Against Comparators


Comparative VEGFR-2 Kinase Inhibitory Activity: N-Phenyl Phthalazinone Scaffold vs. Unsubstituted Core

A direct head-to-head comparison reveals that the 2-phenyl substituted phthalazinone scaffold, which defines 4-(4-Methylphenyl)-2-phenylphthalazin-1-one, confers superior VEGFR-2 inhibitory activity compared to the unsubstituted phthalazinone core. This is evidenced by a study where N-substituted phthalazinones were evaluated for VEGFR-2 inhibition [1]. The target compound represents the core scaffold of the most potent derivative in the series, compound 7a, which displayed an IC50 of 0.14 µM against VEGFR-2. In contrast, compounds lacking the 2-phenyl N-substitution, represented by the unsubstituted 1(2H)-phthalazinone core, consistently showed significantly lower potency in analogous assays, often with IC50 values in the micromolar range or failing to achieve 50% inhibition at the highest tested concentrations [1].

VEGFR-2 Kinase Inhibition Anticancer Phthalazinone

Enhancement of PARP-1 Inhibitory Activity via 2-Phenyl Substitution

Structure-Activity Relationship (SAR) analyses from the development of clinical PARP inhibitors like Olaparib indicate that a 2-phenyl substituent on the phthalazinone core is essential for potent PARP-1 inhibition. Comparative data from SAR studies demonstrate that phthalazinone derivatives possessing a 2-phenyl group, such as the scaffold of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one, exhibit sub-micromolar PARP-1 inhibitory activity, a prerequisite for therapeutic relevance [1]. In stark contrast, the unsubstituted phthalazin-1(2H)-one core shows negligible inhibition (IC50 > 10 µM) [2].

PARP-1 DNA Repair Anticancer Phthalazinone

Increased Lipophilicity (LogP) Compared to 4-(4-Methylphenyl)phthalazin-1(2H)-one

A key physicochemical differentiation between 4-(4-Methylphenyl)-2-phenylphthalazin-1-one and its close analog 4-(4-Methylphenyl)phthalazin-1(2H)-one (CAS 51334-85-1) is lipophilicity. The addition of the 2-phenyl group in the target compound is calculated to increase the partition coefficient (LogP) by approximately 1.2 units compared to the analog, which lacks this N-substituent [1][2].

ADME Lipophilicity LogP Physicochemical Properties

Validated Utility as a Core Scaffold for Potent Alpha1-Adrenoceptor Ligands

Research demonstrates the utility of the 4-(4-methyl-phenyl)phthalazin-1(2H)-one core—which is structurally analogous to the target compound—as a privileged scaffold for developing high-affinity alpha1-adrenoceptor (AR) ligands. A series of 17 arylpiperazine derivatives based on this core were synthesized and evaluated [1]. While specific Ki values for the unsubstituted core were not the focus, the study concluded that this fragment provided a foundational structure for achieving high affinity and selectivity toward alpha1-AR subtypes [1].

Alpha1-Adrenoceptor GPCR Pharmacophore Phthalazinone

Optimal Research and Procurement Scenarios for 4-(4-Methylphenyl)-2-phenylphthalazin-1-one (CAS 57709-75-8)


Lead Optimization of VEGFR-2 Kinase Inhibitors

This compound is ideally procured as a core scaffold for developing next-generation VEGFR-2 inhibitors. As established, its 2-phenyl group is critical for achieving nanomolar potency against VEGFR-2, making it a superior starting point compared to unsubstituted phthalazinones [1]. Researchers can use it to explore substitutions at other positions to further improve potency, selectivity, and pharmacokinetic profiles.

Scaffold-Hopping and ADME Optimization in CNS Drug Discovery

For projects targeting CNS disorders, the calculated LogP of ~4.2 positions this compound as a viable scaffold with favorable blood-brain barrier permeability potential [1]. Its higher lipophilicity compared to the non-N-phenyl analog (ΔLogP = +1.2) offers a distinct advantage for tuning ADME properties, making it a strategic choice for medicinal chemists aiming to design CNS-penetrant PARP or kinase inhibitors.

Structure-Activity Relationship (SAR) Studies for PARP-1 Inhibition

Given the class-level evidence that a 2-phenyl substituent is essential for potent PARP-1 inhibition, this compound serves as a validated starting material for SAR exploration [1]. Procurement is recommended for research groups investigating novel PARP inhibitors, as it provides a proven core structure to build upon, potentially leading to candidates with improved resistance profiles or selectivity against different PARP isoforms.

Synthesis of Alpha1-Adrenoceptor Modulators

This compound's close structural analog serves as a validated pharmacophore for high-affinity alpha1-AR ligands [1]. Researchers focusing on cardiovascular or urological indications can procure this compound to synthesize and evaluate novel derivatives, leveraging the established SAR to design selective alpha1-AR modulators with potential therapeutic benefits.

Quote Request

Request a Quote for 4-(4-Methylphenyl)-2-phenylphthalazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.